3-Cycloheptylpropanenitrile
Description
3-Cycloheptylpropanenitrile is a nitrile derivative featuring a cycloheptane ring attached to the third carbon of a propanenitrile backbone. Nitriles of this class are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to act as precursors for amines, carboxylic acids, or heterocycles .
Properties
CAS No. |
4448-80-0 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-cycloheptylpropanenitrile |
InChI |
InChI=1S/C10H17N/c11-9-5-8-10-6-3-1-2-4-7-10/h10H,1-8H2 |
InChI Key |
MHLIWISGWFMRES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
Ring Size Effects :
- The cycloheptyl group in this compound likely imparts greater lipophilicity compared to smaller rings (cyclopentyl, cyclohexyl), influencing solubility and membrane permeability in biological systems .
- Cyclopentyl analogs (e.g., 3-Cyclopentyl-3-oxopropanenitrile) exhibit reduced steric hindrance, favoring nucleophilic additions at the ketone position .
- Functional Group Variations: Amino-substituted nitriles (e.g., 3-[cyclohexyl(ethyl)amino]propanenitrile) show enhanced hydrogen-bonding capacity, making them suitable for ligand design or chiral auxiliaries . Sulfonyl and acetyl groups (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile) introduce electron-withdrawing effects, stabilizing intermediates in SNAr (nucleophilic aromatic substitution) reactions .
- Reactivity Trends: Nitriles with strained rings (e.g., cyclopropylamino derivatives) may undergo ring-opening under acidic or basic conditions, generating reactive intermediates for further functionalization .
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